1-Methoxycarbonyl-4-formylazulene
CAS No.: 43110-60-7
Cat. No.: VC18516513
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43110-60-7 |
|---|---|
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | methyl 4-formylazulene-1-carboxylate |
| Standard InChI | InChI=1S/C13H10O3/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-8H,1H3 |
| Standard InChI Key | JGADTJRHGIFPNG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C2C1=CC=CC=C2C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-methoxycarbonyl-4-formylazulene is C₁₃H₁₀O₃, with a molecular weight of 214.217 g/mol and an exact mass of 214.063 g/mol . Its structure (Figure 1) combines the azulene backbone with substituents that influence its reactivity and spectral characteristics:
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Methoxycarbonyl group (-COOCH₃): Positioned at the 1-position, this electron-withdrawing group stabilizes the azulene core through conjugation.
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Formyl group (-CHO): Located at the 4-position, it introduces additional reactivity for further functionalization via nucleophilic addition or condensation reactions .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 43110-60-7 |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.217 g/mol |
| Exact Mass | 214.063 g/mol |
| PSA (Polar Surface Area) | 43.37 Ų |
| LogP (Partition Coefficient) | 2.39 |
Synthesis and Reaction Optimization
Enamine Formation and Oxidation
The synthesis of 1-methoxycarbonyl-4-formylazulene typically proceeds via a two-step protocol starting from 1-methoxycarbonyl-4-methylazulene :
Key Reaction Conditions :
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Solvent: DMF for enamine formation; THF/H₂O (1:1) for oxidation.
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Temperature: 140°C (enamine); room temperature (oxidation).
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Scale-Up: Microwave-assisted synthesis enables efficient scaling to 50 mmol with minimal yield loss .
Mechanistic Insights
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data for 1-methoxycarbonyl-4-formylazulene reveals distinct signals corresponding to the azulene protons and substituents :
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δ 10.21 (s, 1H): Formyl proton (-CHO).
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δ 8.26 (d, J = 10.5 Hz, 2H): Protons at the 2- and 8-positions of azulene.
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δ 7.86 (t, J = 3.7 Hz, 1H): Proton at the 5-position.
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δ 3.93 (s, 3H): Methoxy group (-OCH₃).
UV-Vis Absorption
The compound exhibits a strong absorption band in the visible to near-IR region (λₘₐₓ ≈ 600–700 nm), characteristic of azulene derivatives. This property is exploited in materials science for light-harvesting applications .
Applications in Organic Synthesis
Building Block for Functional Materials
1-Methoxycarbonyl-4-formylazulene serves as a precursor for azulene-fused porphyrins, which exhibit intense near-IR absorption and large two-photon absorption cross-sections. These properties are critical for applications in nonlinear optics and photodynamic therapy .
Intermediate for Trisubstituted Azulenes
The formyl group at the 4-position enables further functionalization via:
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